molecular formula C10H11BrN2O B13700228 1-(5-Bromo-6-methyl-2-pyridyl)-2-pyrrolidinone

1-(5-Bromo-6-methyl-2-pyridyl)-2-pyrrolidinone

Cat. No.: B13700228
M. Wt: 255.11 g/mol
InChI Key: WRABAPCFTUAXMR-UHFFFAOYSA-N
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Description

1-(5-Bromo-6-methyl-2-pyridyl)-2-pyrrolidinone is a heterocyclic compound featuring a pyridine ring substituted with bromo and methyl groups at positions 5 and 6, respectively, linked to a 2-pyrrolidinone moiety. The pyrrolidinone group introduces a lactam structure, which enhances hydrogen-bonding capacity and influences electronic properties through its electron-withdrawing nature .

Properties

Molecular Formula

C10H11BrN2O

Molecular Weight

255.11 g/mol

IUPAC Name

1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C10H11BrN2O/c1-7-8(11)4-5-9(12-7)13-6-2-3-10(13)14/h4-5H,2-3,6H2,1H3

InChI Key

WRABAPCFTUAXMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCC2=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-5-methylpyridine with a suitable pyrrolidinone precursor under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-6-methyl-2-pyridyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyridyl ring or the pyrrolidinone moiety.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

1-(5-Bromo-6-methyl-2-pyridyl)-2-pyrrolidinone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-6-methyl-2-pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The bromine atom and the pyrrolidinone moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 1-(5-Bromo-6-methyl-2-pyridyl)-2-pyrrolidinone with analogous compounds:

Compound Name Molecular Formula Molecular Weight XLogP3 H-Bond Acceptors Topological PSA (Ų) Biological Activity Reference
1-(5-Bromo-6-methyl-2-pyridyl)-2-pyrrolidinone C₁₀H₁₁BrN₂O 267.11 ~2.5* 3 30 Anticancer (inferred)
1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)-1-ethanone C₈H₇BrClNO 248.50 2.6 2 30 Not reported
5-Bromo-2-(2-methylpiperidin-1-yl)pyridine C₁₁H₁₅BrN₂ 255.15 - 2 16.8 Irritant (hazard class)
1-(2-propylpentanoyl)-2-pyrrolidinone C₁₂H₂₁NO₂ 223.30 - 2 38.3 Anticonvulsant
5-Bromo-1-methylpyridin-2(1H)-one C₆H₆BrNO 188.03 1.2 2 33.1 Not reported

*Estimated based on analogs in .

Key Observations:

  • Lipophilicity (LogP): The target compound’s estimated XLogP3 (~2.5) is higher than 5-Bromo-1-methylpyridin-2(1H)-one (1.2), likely due to the pyrrolidinone and methyl groups enhancing hydrophobic interactions.
  • Hydrogen-Bonding Capacity: The pyrrolidinone moiety increases hydrogen-bond acceptors (3 vs.
  • Topological Polar Surface Area (TPSA): A TPSA of 30 Ų suggests moderate membrane permeability, balancing hydrophilic and lipophilic traits .
Anticancer Potential

2-Pyrrolidinone derivatives bearing substituted pyridines, such as those in , demonstrate anticancer activity via mechanisms like apoptosis induction. The bromine atom in the target compound may enhance DNA intercalation or alkylation, similar to brominated pyridines in .

Anticonvulsant Activity

1-Acyl-2-pyrrolidinone derivatives (e.g., 1-(2-propylpentanoyl)-2-pyrrolidinone) act as prodrugs that release GABA and valproic acid, suggesting the target compound’s pyrrolidinone group could enable similar enzymatic hydrolysis .

Toxicity and Hazard Profiles

Compounds like 5-Bromo-2-(2-methylpiperidin-1-yl)pyridine are classified as irritants , while halogenated pyridines (e.g., 5-Bromo-6-chloro analogs in ) may pose toxicity risks due to reactive intermediates.

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